
2,2',3,5-Tetraclorodifenilo
Descripción general
Descripción
2,2’,3,5-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Molecular Structure Analysis
The molecular structure of 2,2’,3,5-Tetrachlorobiphenyl is C12H6Cl4 . The InChIKey is ALDJIKXAHSDLLB-UHFFFAOYSA-N . The structure can be viewed using Java or Javascript . Further details about the molecular structure can be found in the referenced material .Aplicaciones Científicas De Investigación
Estudios de exposición por inhalación
PCB52 se ha utilizado en estudios para comprender los efectos de la exposición por inhalación a PCB . En un estudio, ratas adolescentes fueron expuestas a PCB52 a través de la inhalación aguda, solo por la nariz . El estudio encontró que el PCB52 y sus metabolitos estaban presentes en varias partes del cuerpo, incluido el tejido adiposo, el cerebro, el contenido intestinal, el pulmón, el hígado y el suero .
Análisis de metabolitos
El PCB52 se utiliza en la investigación para estudiar sus metabolitos y su distribución en el cuerpo . Por ejemplo, un estudio encontró que 2,2',5,5'-Tetraclorodifenilo-4-ol (4-OH-PCB52) y un metabolito monohidroxilado desconocido se detectaron en varios compartimentos del cuerpo, excepto en el cerebro . Otro estudio encontró que los metabolitos del PCB52 hidroxilado, sulfatado y metilado se encontraron principalmente en el hígado y el suero .
Estudios de toxicidad
El PCB52 se utiliza en estudios de toxicidad para comprender los efectos de los PCB en el cuerpo . En un estudio, las ratas hembra fueron expuestas a PCB52, y el estudio encontró cambios menores en los metabolitos séricos endógenos . El estudio también encontró que los niveles de dopamina y sus metabolitos en el cerebro no se vieron afectados por el PCB52 .
Monitoreo ambiental
El PCB52 se utiliza en estudios de monitoreo ambiental. Se ha establecido un sensor de aptámero altamente sensible para la detección de 2,2',3,5'-Tetraclorodifenilo (PCB72) en el medio ambiente . Esto es significativo tanto para la protección ambiental como para la salud humana .
Estudios de disposición
El PCB52 se utiliza en estudios de disposición para comprender cómo se distribuye en el cuerpo después de la exposición . En un estudio, el PCB52 se encontró en todos los tejidos investigados, incluidos el adiposo, el cerebro, el hígado y el suero, tres semanas después de la exposición .
Estudios de dosis-respuesta
El PCB52 se utiliza en estudios de dosis-respuesta para comprender los efectos de diferentes dosis de PCB52 en el cuerpo . En un estudio, las ratas hembra fueron expuestas a diferentes dosis de PCB52, y el estudio encontró que la exposición al PCB52 no afectó el peso corporal general .
Safety and Hazards
2,2’,3,5-Tetrachlorobiphenyl is a part of the group of polychlorinated biphenyls (PCBs), which were banned in the 1970s due to their bioaccumulation and harmful health effects . Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and adequate ventilation are recommended .
Mecanismo De Acción
Target of Action
The primary target of 2,2’,3,5-Tetrachlorobiphenyl is the core circadian component PER1 . This compound regulates the circadian clock by inhibiting the basal and circadian expression of PER1 .
Mode of Action
2,2’,3,5-Tetrachlorobiphenyl interacts with its target by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction disrupts the normal functioning of the circadian clock.
Pharmacokinetics
They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Result of Action
The molecular and cellular effects of 2,2’,3,5-Tetrachlorobiphenyl’s action include the disruption of the circadian clock and alteration of gene transcription . This can lead to a variety of health effects, given the importance of the circadian rhythm in numerous biological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,3,5-Tetrachlorobiphenyl. As a persistent organic pollutant, it is resistant to environmental degradation through photolytic, biological, or chemical processes . This resistance allows it to persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains . Therefore, the presence and concentration of 2,2’,3,5-Tetrachlorobiphenyl in the environment can have a significant impact on its action and effects.
Análisis Bioquímico
Biochemical Properties
2,2’,3,5-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of oxidative phosphorylation. It interacts with various enzymes and proteins, including ATP synthase and Complex I of the mitochondrial respiratory chain. The compound inhibits the rate of respiration and affects the phosphorylation subsystem, leading to increased membrane leak and decreased membrane potential . These interactions highlight the compound’s ability to disrupt cellular energy metabolism.
Cellular Effects
2,2’,3,5-Tetrachlorobiphenyl has profound effects on cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to decrease the number of oligomycin-binding sites and inhibit ATP hydrolysis in uncoupled mitochondria . Additionally, it affects the fluidity of cell membranes, particularly in bacterial cells like Ralstonia eutropha H850, by altering the fatty acid composition of the membrane lipids .
Molecular Mechanism
At the molecular level, 2,2’,3,5-Tetrachlorobiphenyl exerts its effects through several mechanisms. It binds to ATP synthase, inhibiting its activity and reducing the number of oligomycin-binding sites . The compound also inhibits Complex I of the mitochondrial respiratory chain, leading to decreased respiration rates and altered membrane potential . These interactions disrupt the normal function of the oxidative phosphorylation system, ultimately affecting cellular energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,5-Tetrachlorobiphenyl change over time. The compound is known for its stability and long half-life, which allows it to persist in biological systems for extended periods . Studies have shown that its inhibitory effects on oxidative phosphorylation and ATP hydrolysis can be observed over prolonged exposure periods . Additionally, the compound’s impact on membrane fluidity and fatty acid composition can take several generations to revert to normal after exposure .
Dosage Effects in Animal Models
The effects of 2,2’,3,5-Tetrachlorobiphenyl vary with different dosages in animal models. At lower doses, the compound can cause reduced levels of circulating thyroid hormones and altered retinoid metabolism . Higher doses have been associated with more severe toxic effects, including impaired auditory function and altered behavior in offspring . These findings highlight the importance of dosage in determining the compound’s toxicological impact.
Metabolic Pathways
2,2’,3,5-Tetrachlorobiphenyl is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation . The compound’s metabolism leads to the formation of hydroxylated, sulfated, and methylated metabolites, primarily found in the liver and serum . These metabolic processes are crucial for understanding the compound’s overall impact on biological systems.
Transport and Distribution
Within cells and tissues, 2,2’,3,5-Tetrachlorobiphenyl is transported and distributed through various mechanisms. It is lipophilic, allowing it to accumulate in lipid-rich tissues such as adipose tissue, brain, and liver . The compound’s distribution is influenced by its interaction with transport proteins and its ability to bypass intestinal and hepatic first-pass metabolism . This distribution pattern is essential for understanding its toxicokinetics.
Subcellular Localization
The subcellular localization of 2,2’,3,5-Tetrachlorobiphenyl affects its activity and function. The compound primarily localizes to the mitochondrial membrane, where it interacts with key components of the oxidative phosphorylation system . Its lipophilic nature allows it to integrate into the lipid bilayer of cellular membranes, disrupting membrane organization and function . These localization patterns are critical for understanding the compound’s biochemical effects.
Propiedades
IUPAC Name |
1,2,5-trichloro-3-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-5-9(12(16)11(15)6-7)8-3-1-2-4-10(8)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBNBYFPJCCKTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867918 | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70362-46-8 | |
| Record name | 2,2′,3,5-Tetrachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,5-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,5-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAN00VSP5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,2',3,5-Tetrachlorobiphenyl identified and quantified in environmental samples?
A1: Gas chromatography coupled with electron capture detection (GC-ECD) serves as a primary technique for analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCB congeners. [, ] This method relies on the distinct retention times of individual congeners within a mixture when passing through a specific chromatographic column. [, ]
Q2: Can you elaborate on the significance of retention indexes in analyzing 2,2',3,5-Tetrachlorobiphenyl and other PCBs?
A2: Retention indexes offer a standardized approach to identify and quantify PCB congeners like 2,2',3,5-Tetrachlorobiphenyl across different laboratories and chromatographic systems. [] This method mitigates variations arising from fluctuations in column conditions or instrument parameters. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




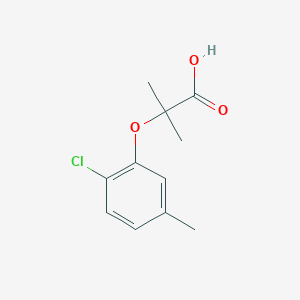
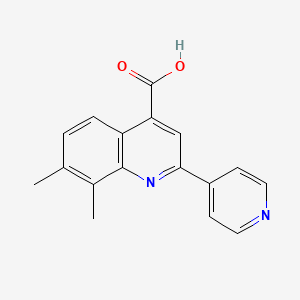
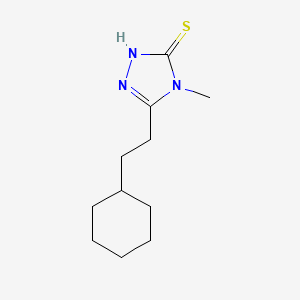
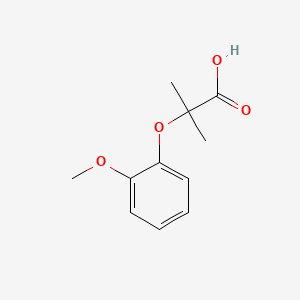


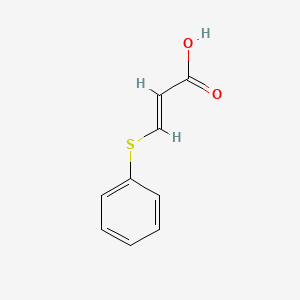
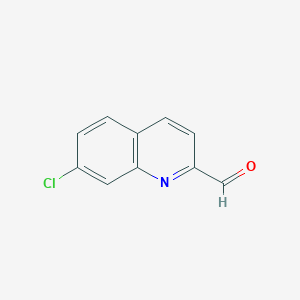
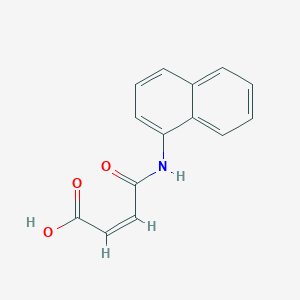
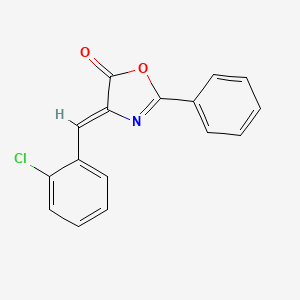
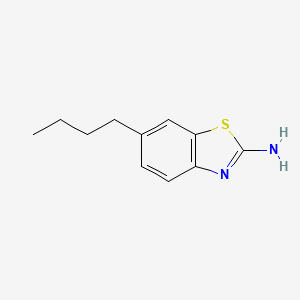
![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)
